5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a furan ring, a thieno[2,3-d]pyrimidine moiety, and a nitro group, which collectively contribute to its distinctive chemical properties.
Mechanism of Action
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, have been reported to inhibit various enzymes and pathways . These compounds have shown anticancer effects through the inhibition of protein kinases (PKs) . PKs are enzymes that play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance .
Mode of Action
Thienopyrimidine derivatives are known to interact with their targets, such as pks, leading to the inhibition of these enzymes . This inhibition disrupts the normal functioning of the enzymes, thereby affecting the cellular processes they regulate .
Biochemical Pathways
Thienopyrimidine derivatives have been reported to affect various pathways through the inhibition of enzymes like pks . PKs are involved in several signal transduction pathways, and their inhibition can lead to the disruption of these pathways .
Result of Action
Thienopyrimidine derivatives have been reported to exhibit various biological activities, including anticancer effects . These effects are likely a result of the compound’s interaction with its targets and the subsequent disruption of the normal functioning of these targets .
Biochemical Analysis
Biochemical Properties
Thienopyrimidines have been reported to inhibit various enzymes and pathways
Cellular Effects
Thienopyrimidines have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thienopyrimidines have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further functionalized to introduce the furan and nitro groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Cyclization: The thieno[2,3-d]pyrimidine moiety can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, electrophiles for substitution reactions, and cyclization agents like formic acid or triethyl orthoformate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions on the furan ring can introduce various functional groups.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core and have been studied for their anticancer and antimicrobial activities.
Furan derivatives: Compounds with a furan ring are known for their diverse biological activities and are used in various pharmaceutical applications.
Uniqueness
5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a thieno[2,3-d]pyrimidine moiety distinguishes it from other similar compounds and enhances its potential as a versatile chemical entity in research and industry.
Properties
IUPAC Name |
5-nitro-N-thieno[2,3-d]pyrimidin-4-ylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O4S/c16-10(7-1-2-8(19-7)15(17)18)14-9-6-3-4-20-11(6)13-5-12-9/h1-5H,(H,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXXUJFFAUKUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.